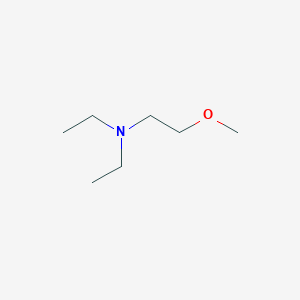

2-Methoxyethyldiethylamine

Cat. No. B8722033

Key on ui cas rn:

34166-03-5

M. Wt: 131.22 g/mol

InChI Key: PPXWSSUGLNOXLF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07167353B2

Procedure details

A mixed solution prepared by mixing together 100 ml of diethylamine (Kanto Chemical Co., Inc.) and 85 ml of 2-methoxyethyl chloride (Kanto Chemical) was placed in an autoclave and reacted at 120° C. for 12 hours. The internal pressure during the reaction was 0.283 MPa (2.9 kgf/cm2). This yielded a mixture of deposited crystals and reaction solution to which was added, following the 12 hours of reaction, 200 ml of an aqueous solution prepared by dissolving 40 g of sodium hydroxide (Katayama Chemical Inc.) in 200 ml of water. Each of the two divided organic phases that formed as a result was separated off with a separatory funnel and subjected twice to extraction with 250 ml of tetrahydrofuran (Wako Pure Chemical Industries, Ltd.). The separated organic phases were then combined and washed with a saturated saline solution, following which potassium carbonate (Wako Pure Chemical Industries) was added to remove water and vacuum filtration was carried out. The solvent in the resulting organic phase was distilled off in a rotary evaporator, after which the residue was subjected to normal-pressure distillation, yielding 21 g of 2-methoxyethyldiethylamine.

[Compound]

Name

aqueous solution

Quantity

200 mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH3:6][O:7][CH2:8][CH2:9]Cl.[OH-].[Na+]>O>[CH3:6][O:7][CH2:8][CH2:9][N:3]([CH2:4][CH3:5])[CH2:1][CH3:2] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NCC

|

|

Name

|

|

|

Quantity

|

85 mL

|

|

Type

|

reactant

|

|

Smiles

|

COCCCl

|

Step Two

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A mixed solution prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted at 120° C. for 12 hours

|

|

Duration

|

12 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This yielded

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a mixture of deposited crystals and reaction solution to which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each of the two divided organic phases that formed as a result

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated off with a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

subjected twice to extraction with 250 ml of tetrahydrofuran (Wako Pure Chemical Industries, Ltd.)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a saturated saline solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

water and vacuum filtration

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent in the resulting organic phase was distilled off in a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

after which the residue was subjected to normal-pressure distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCN(CC)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 21 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |